3-Amino-6,8,9-trimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
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Overview
Description
3-Amino-6,8,9-trimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido-benzoxazepine core, which is a fused ring system combining pyridine and benzoxazepine structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,8,9-trimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of Amino and Methyl Groups: Amino and methyl groups can be introduced via substitution reactions using reagents like ammonia or methyl iodide.
Formation of the Benzoxazepine Ring: The benzoxazepine ring can be formed through intramolecular cyclization, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and catalyst concentrations to maximize yield and purity.
Purification Processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,8,9-trimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino and methyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6,8,9-trimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6,8,9-trimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: can be compared with other heterocyclic compounds such as:
Uniqueness
Structural Features: The unique combination of amino and methyl groups in the pyrido-benzoxazepine core.
Reactivity: Distinct reactivity patterns due to the presence of multiple functional groups.
Applications: Specific applications in research and industry that differentiate it from other compounds.
Properties
CAS No. |
140413-20-3 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3-amino-6,8,9-trimethylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C15H15N3O2/c1-8-4-12-13(5-9(8)2)20-14-11(15(19)18(12)3)6-10(16)7-17-14/h4-7H,16H2,1-3H3 |
InChI Key |
LXEMJVJWZKCMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C=C(C=N3)N)C(=O)N2C |
Origin of Product |
United States |
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